molecular formula C5H9NO3 B1360954 5-(Hydroxymethyl)morpholin-3-one CAS No. 1073338-64-3

5-(Hydroxymethyl)morpholin-3-one

Cat. No. B1360954
CAS RN: 1073338-64-3
M. Wt: 131.13 g/mol
InChI Key: FOJNXDWRHDVNIW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 . It is a solid or liquid substance that is stored at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of morpholin-3-one involves a reaction in a 50 L reactor. A colorless oil, toluene, and trifluoroacetic acid are added to the reactor and heated to reflux for 3 hours. The reaction solution is then washed with saturated sodium bicarbonate solution, water, and saturated brine. The washed organic layer is evaporated to dryness to give a white powdery solid. This solid is recrystallized from methyl tert-butyl ether and dried to give white needle crystals .


Molecular Structure Analysis

The InChI code for 5-(Hydroxymethyl)morpholin-3-one is 1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) . The molecular weight of this compound is 131.13 g/mol .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)morpholin-3-one has a molecular weight of 131.13 g/mol. It is a solid or liquid substance that is stored at a temperature between 2-8°C . The InChI code for this compound is 1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) .

Scientific Research Applications

Morpholine Substructure in Pharmacology

Morpholine, a substructure common in nature, is integral to various pharmacological applications. It features prominently in antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic medications. Notable examples include moroxydine and morazine (antiviral), morpheridine (analgesic), pholcodine (antitussive), flumetramide (muscle relaxant), molindine (antiolytic), and minorazole (antiparasitic). Moreover, morpholines form charge-transfer complexes with iodine, useful in thyroid-targeting drugs, and demonstrate excellent selectivity as fungicides against Helminthosporium teres (Huang, Olmstead, & Kurth, 2002).

Synthesis of Enantiomerically Pure Morpholines

The synthesis of enantiomerically pure morpholine derivatives is a significant area of research, due to their utility in organic synthesis and as pharmaceutical building blocks. Such syntheses often utilize chiral reagents or derive from amino acids, showcasing the versatility and importance of morpholine derivatives in chemical synthesis (Dave & Sasaki, 2004), (Stojiljkovic et al., 2022).

Role in Organic Synthesis

Morpholine derivatives play a crucial role in modern organic synthesis. Their application extends to Diels-Alder reactions, where they impart diastereoselectivity, and the construction of complex molecular structures. This versatility underpins their value in the synthesis of a wide range of compounds (Kim et al., 2001).

Applications in Neuropharmacology

In neuropharmacology, certain morpholine derivatives have been identified as receptor antagonists, demonstrating efficacy in pre-clinical tests relevant to conditions like emesis and depression. This highlights their potential in developing new treatments for neurological and psychological disorders (Harrison et al., 2001).

Use in Corrosion Inhibition

Morpholine derivatives also find application in the field of corrosion inhibition. Their ability to form protective layers on metal surfaces in acidic environments makes them valuable in preserving materials against corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial (Douche et al., 2020).

Safety and Hazards

The safety information for 5-(Hydroxymethyl)morpholin-3-one indicates that it has the GHS07 pictogram. The hazard statements for this compound are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

5-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNXDWRHDVNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648566
Record name 5-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)morpholin-3-one

CAS RN

1073338-64-3
Record name 5-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium tert-butoxide (6.70 g, 59.7 mmol) was dissolved in tert-amyl alcohol (40 mL). To this, a tert-amyl alcohol solution (90 mL) of 2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide (4.00 g, 23.9 mmol) was added dropwise at room temperature over 30 minutes, and the mixture was stirred at room temperature for 2 hours. To this, methanol (25 mL) and water (1.5 mL) were successively added and the mixture was further stirred at room temperature for 30 minutes. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/methanol=80/20) to give 5-(hydroxymethyl)morpholin-3-one (Compound EE) (2.00 g, yield: 64%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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